molecular formula C27H20N2O4 B4308775 12-(1,3-BENZODIOXOL-5-YL)-9-(2-FURYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE

12-(1,3-BENZODIOXOL-5-YL)-9-(2-FURYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE

Cat. No.: B4308775
M. Wt: 436.5 g/mol
InChI Key: WGADOOZKZYOCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-(1,3-BENZODIOXOL-5-YL)-9-(2-FURYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a furan ring, and a tetrahydrobenzo[b][4,7]phenanthrolinone core

Preparation Methods

The synthesis of 12-(1,3-BENZODIOXOL-5-YL)-9-(2-FURYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde.

    Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Construction of the Tetrahydrobenzo[b][4,7]phenanthrolinone Core: This step may involve a series of cyclization and reduction reactions.

Chemical Reactions Analysis

12-(1,3-BENZODIOXOL-5-YL)-9-(2-FURYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

12-(1,3-BENZODIOXOL-5-YL)-9-(2-FURYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a biochemical probe for studying enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 12-(1,3-BENZODIOXOL-5-YL)-9-(2-FURYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Similar compounds to 12-(1,3-BENZODIOXOL-5-YL)-9-(2-FURYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE include:

Properties

IUPAC Name

12-(1,3-benzodioxol-5-yl)-9-(furan-2-yl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O4/c30-21-12-16(22-4-2-10-31-22)11-20-27(21)25(15-5-8-23-24(13-15)33-14-32-23)26-17-3-1-9-28-18(17)6-7-19(26)29-20/h1-10,13,16,25,29H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGADOOZKZYOCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=C(C2C4=CC5=C(C=C4)OCO5)C6=C(C=C3)N=CC=C6)C7=CC=CO7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
12-(1,3-BENZODIOXOL-5-YL)-9-(2-FURYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE
Reactant of Route 2
Reactant of Route 2
12-(1,3-BENZODIOXOL-5-YL)-9-(2-FURYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE
Reactant of Route 3
Reactant of Route 3
12-(1,3-BENZODIOXOL-5-YL)-9-(2-FURYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE
Reactant of Route 4
12-(1,3-BENZODIOXOL-5-YL)-9-(2-FURYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE
Reactant of Route 5
Reactant of Route 5
12-(1,3-BENZODIOXOL-5-YL)-9-(2-FURYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE
Reactant of Route 6
12-(1,3-BENZODIOXOL-5-YL)-9-(2-FURYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE

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